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Cat. No.: B119551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Morusinol is a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry),

a plant with a long history of use in traditional medicine. As a member of the flavonoid class,

Morusinol possesses a characteristic molecular architecture that contributes to its diverse

biological activities. This technical guide provides a comprehensive overview of the physical

and chemical properties of Morusinol, its known biological effects with a focus on the

underlying signaling pathways, and detailed protocols for key experimental evaluations. All

quantitative data has been summarized in structured tables for ease of reference, and complex

biological and experimental processes are visualized through diagrams.

Physicochemical Properties
Morusinol is a solid, yellow powder at room temperature. Its chemical structure is

characterized by a flavone backbone with multiple hydroxyl groups and two isoprenoid-derived

substituents, which contribute to its lipophilicity and specific biological interactions.
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Property Value Reference

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-

hydroxy-3-(3-hydroxy-3-

methylbutyl)-8,8-

dimethylpyrano[2,3-h]chromen-

4-one

[1]

Synonyms
Oxydihydromorusin,

Oxydihydromorusi
[1]

CAS Number 62949-93-3 [1]

Molecular Formula C₂₅H₂₆O₇ [1]

Molecular Weight 438.5 g/mol [1]

Monoisotopic Mass 438.16785316 Da [1]

Physical Properties
Property Value Reference

Physical Description Solid, Yellow Powder

Melting Point 215 - 216 °C

Topological Polar Surface Area 116 Å² [1]

Solubility
Solvent Solubility Reference

Water
0.4867 mg/L @ 25 °C

(estimated)

DMSO ≥ 100 mg/mL (228.07 mM)

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL (5.70 mM)

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.5 mg/mL (5.70 mM)
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Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and MS) for Morusinol are not readily

available in the public domain. Structural elucidation is typically performed upon isolation, and

the data is reported in specialized phytochemical publications. However, based on its flavonoid

structure, the following spectral characteristics can be anticipated:

¹H NMR: Signals corresponding to aromatic protons on the A and B rings, protons of the

pyran ring, and protons of the prenyl and hydroxy-3-methylbutyl side chains would be

expected. The chemical shifts of the aromatic protons would be influenced by the positions of

the hydroxyl groups.

¹³C NMR: Resonances for the carbonyl carbon (C-4), aromatic carbons, and carbons of the

aliphatic side chains would be observed. DEPT experiments would be used to distinguish

between CH, CH₂, and CH₃ groups.

FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching (broad, around 3300-

3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), carbonyl (C=O) stretching of

the flavone nucleus (around 1650 cm⁻¹), and aromatic C=C stretching (around 1450-1600

cm⁻¹) would be prominent.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage

of the side chains and retro-Diels-Alder fragmentation of the C ring, which is characteristic of

flavonoids.

Biological Activities and Signaling Pathways
Morusinol has been shown to exhibit a range of biological activities, including antiplatelet,

anticancer, and anti-inflammatory effects.

Antiplatelet Activity
Morusinol demonstrates significant antiplatelet activity by inhibiting platelet aggregation and

arterial thrombosis.[1] This effect is mediated through the modulation of the integrin αIIb/β3

signaling pathway.
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Morusinol inhibits the activation of integrin αIIb/β3 by regulating downstream signaling

molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3

kinase (PI3K), protein kinase B (Akt), and glycogen synthase kinase-3α/β (GSK-3α/β).[1] This

inhibition leads to reduced fibrinogen binding and clot retraction.
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Figure 1: Morusinol's Inhibition of the Platelet Aggregation Signaling Pathway.

Activity Concentration Effect Reference

Collagen-induced

TXB₂ Formation
5 µg/mL 32.1% reduction

10 µg/mL 42.0% reduction

30 µg/mL 99.0% reduction

Arachidonic Acid-

induced TXB₂

Formation

5 µg/mL 8.0% reduction

10 µg/mL 24.1% reduction

30 µg/mL 29.2% reduction

In Vivo Arterial

Thrombosis
20 mg/kg (oral)

Increased time to

occlusion by 20.3 ±

5.0 min

Anticancer Activity
Morusinol has demonstrated cytotoxic effects against several cancer cell lines. Its

mechanisms of action include the induction of apoptosis and cell cycle arrest.

In colorectal cancer (CRC) cells, Morusinol suppresses cell proliferation by obstructing

cholesterol biosynthesis. It promotes the nuclear accumulation of Forkhead box O3 (FOXO3a),

which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription

Factor 2 (SREBF2). This leads to the downregulation of key enzymes in the cholesterol

biosynthesis pathway, ultimately inhibiting cancer cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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